N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
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Overview
Description
N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves the reaction of tert-butylamine with oxalyl chloride to form the intermediate N-tert-butyl oxalamide. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxalamide derivatives with various functional groups.
Reduction: Amine derivatives with modified piperazine rings.
Substitution: Substituted piperazine derivatives with different alkyl or acyl groups.
Scientific Research Applications
N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(tert-butyl)-N2-(3-(4-benzylpiperazin-1-yl)propyl)oxalamide
- N1-(tert-butyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide
- N1-(tert-butyl)-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide
Uniqueness
N-tert-butyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is unique due to the presence of the phenyl group on the piperazine ring. This structural feature can enhance its biological activity and specificity compared to other similar compounds. The phenyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
IUPAC Name |
N'-tert-butyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)21-18(25)17(24)20-10-7-11-22-12-14-23(15-13-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYMNCRXZOSAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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